(4-Butoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

HGPRT inhibition purine salvage enzyme kinetics

The compound (4-Butoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1421475-44-6) is a synthetic small molecule featuring a pyridine-2-ylamino-pyrimidine core linked via piperazine to a 4-butoxybenzoyl moiety (C24H28N6O2, MW 432.53). It is disclosed in US Patent 9200020 as an inhibitor of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) and related purine salvage enzymes.

Molecular Formula C24H28N6O2
Molecular Weight 432.528
CAS No. 1421475-44-6
Cat. No. B2819102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
CAS1421475-44-6
Molecular FormulaC24H28N6O2
Molecular Weight432.528
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
InChIInChI=1S/C24H28N6O2/c1-2-3-16-32-20-9-7-19(8-10-20)24(31)30-14-12-29(13-15-30)23-17-22(26-18-27-23)28-21-6-4-5-11-25-21/h4-11,17-18H,2-3,12-16H2,1H3,(H,25,26,27,28)
InChIKeyGBJHEAFDNJLUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1421475-44-6: A Structurally Defined HG(X)PRT Inhibitor with Quantitative Selectivity Data for Antimalarial Research Procurement


The compound (4-Butoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1421475-44-6) is a synthetic small molecule featuring a pyridine-2-ylamino-pyrimidine core linked via piperazine to a 4-butoxybenzoyl moiety (C24H28N6O2, MW 432.53). It is disclosed in US Patent 9200020 as an inhibitor of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) and related purine salvage enzymes [1]. Unlike generic pan-kinase screening compounds, this molecule has been quantitatively characterized against three orthologous enzyme targets — human HGPRT, Plasmodium falciparum HGXPRT, and P. vivax HGPRT — providing procurement-relevant differentiation based on measured enzymatic affinity rather than inferred target class activity [2].

Why Generic Pan-Kinase or HGPRT Scaffolds Cannot Substitute for 1421475-44-6 in Species-Selectivity Studies


Compounds within the pyridin-2-ylamino-pyrimidine-piperazine chemotype are frequently marketed as generic kinase inhibitor scaffolds, yet their target engagement profiles vary dramatically with subtle substituent changes [1]. For procurement decisions involving species-selective purine salvage inhibition, simple phenyl, ethylphenyl, or fluorophenyl analogs lack publicly available quantitative affinity data against the HG(X)PRT enzyme family, making them unverifiable substitutes . Furthermore, within the US 9200020 patent series, Ki values span over three orders of magnitude (from 100 nM to >200,000 nM) depending on the 4-substituent on the benzoyl ring, demonstrating that even closely related analogs cannot be assumed equipotent without explicit measurement [2]. Selecting 1421475-44-6 ensures the researcher receives a compound with documented, traceable enzymatic data rather than an uncharacterized analog.

Quantitative Differentiation Evidence: 1421475-44-6 vs. In-Class Analogs and Orthologous Enzyme Targets


Human HGPRT Affinity: 1421475-44-6 vs. In-Class Pyrimidine-Piperazine Analogs from US 9200020

Compound 1421475-44-6 exhibits a Ki of 600 nM against human hypoxanthine-guanine phosphoribosyltransferase (HGPRT), as measured by spectrophotometric assay at 25 °C, pH 7.4 [1]. Within the same patent series (US 9200020, Table 3) and under identical assay conditions, the structure-activity relationship spans extreme ranges: compound 3 (BDBM194494) shows Ki > 200,000 nM (essentially inactive), while compound 9 (BDBM194500) achieves Ki = 100 nM [2]. The 4-butoxyphenyl substitution in 1421475-44-6 thus occupies a defined intermediate position, providing 333-fold greater affinity than compound 3 but 6-fold lower affinity than the most potent analog compound 9. This quantitatively established position in the SAR landscape enables rational selection for studies requiring a specific affinity window.

HGPRT inhibition purine salvage enzyme kinetics

Species Selectivity: Human vs. Plasmodium falciparum HGXPRT Differential Inhibition

1421475-44-6 demonstrates measurable species selectivity between human and parasite purine salvage enzymes. Against human HGPRT, the Ki is 600 nM; against Plasmodium falciparum HGXPRT, the Ki is 4,000 nM — representing a 6.7-fold preference for the human enzyme [1]. Against P. vivax HGPRT, the Ki is 8,000 nM, yielding a 13.3-fold human-over-parasite selectivity window [1]. This selectivity profile is quantitatively distinct from transition-state analogue inhibitors of Pf HGXPRT (e.g., acyclic immucillin phosphonates), which achieve sub-micromolar to nanomolar potency against the parasite enzyme with defined selectivity indices [2]. The availability of three-species comparative data for 1421475-44-6 is unique among commercially listed compounds in this chemotype class and enables its use as a human-enzyme-preferring control compound in species-selectivity counter-screens.

species selectivity antimalarial target validation HGXPRT

4-Butoxyphenyl Substituent Differentiation vs. 4-Ethylphenyl Analog: Structural Basis for Altered Physicochemical Profile

The 4-butoxyphenyl substituent (C10H13O2 fragment) distinguishes 1421475-44-6 from the closest commercially available analog, (4-ethylphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1421498-42-1, MW 388.48), which carries a 4-ethylphenyl group (C9H9O fragment) . The butoxy substituent introduces an ether oxygen and a four-carbon alkyl chain, increasing molecular weight by 44 Da and substantially elevating calculated lipophilicity (estimated cLogP increase of approximately 1.5–2.0 log units based on fragment contribution) . The ethylphenyl analog is described as a potential CDK inhibitor scaffold with no published HGXPRT activity data, whereas 1421475-44-6 has explicit HG(X)PRT profiling [1]. For procurement decisions, the documented butoxyphenyl derivative offers traceable enzymatic annotation that the ethylphenyl analog lacks, while the increased lipophilicity may influence membrane permeability and non-specific protein binding in cell-based assays — a parameter that must be controlled experimentally rather than extrapolated.

lipophilicity structural analog comparison physicochemical properties

Synthetic Tractability and Single-Step Amide Coupling Route vs. Multi-Step Heterocyclic Assembly Required for Biphenyl Analogs

The synthesis of 1421475-44-6 proceeds via a convergent amide coupling between 4-butoxybenzoic acid and the pre-formed 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine intermediate, a transformation achievable in a single step with standard coupling reagents [1]. In contrast, the biphenyl analog [1,1'-biphenyl]-4-yl(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone (CAS not specified, MW 450.5) requires multi-step synthesis including biphenyl core construction, introduction of the 2-methyl substituent on the pyrimidine ring, and subsequent piperazine coupling . The convergent nature of the butoxyphenyl derivative synthesis reduces the number of linear steps and potential failure points, which can translate to shorter custom synthesis lead times and higher synthetic success rates. This is a class-level inference based on analysis of the synthetic routes described in the 2-aminopyridine substituted heterocycles patent family, where amide-coupled products are generally accessed more efficiently than those requiring additional heterocycle functionalization [2].

synthetic accessibility amide coupling procurement lead time

Chemical Stability: Ether vs. Ester Linkage — The 4-Butoxy Substituent Avoids Hydrolytic Lability

The 4-butoxyphenyl group in 1421475-44-6 features an ether linkage (aryl-O-CH2-CH2-CH2-CH3), which is chemically stable under standard laboratory storage conditions and resistant to hydrolytic cleavage across a broad pH range . This contrasts with ester-containing analogs in the broader 4-substituted benzoyl-piperazine chemical space, where ester linkages are susceptible to hydrolysis — particularly under acidic or basic conditions, and in the presence of esterases in biological matrices. While no direct comparative stability study of 1421475-44-6 has been published, the structural feature is class-level established: alkyl aryl ethers exhibit half-lives for hydrolytic degradation exceeding months to years under ambient conditions, whereas analogous benzoate esters (e.g., 4-alkoxycarbonylphenyl derivatives) can undergo measurable hydrolysis within hours to days at physiological pH [1]. A compound from the structurally related piperazine aminoalcohol series, 1-(4-butoxyphenyl)-3-(4-substituted piperazin-1-yl)-2-phenylpropan-1-one, has been synthesized and characterized, confirming the synthetic compatibility and stability of the 4-butoxyphenyl motif in piperazine-containing architectures [2].

chemical stability ether linkage hydrolytic degradation storage conditions

Procurement-Ready Identity Documentation: CAS Registry Uniqueness vs. Ambiguous Analog Nomenclature

CAS 1421475-44-6 is a unique, single-substance registry number assigned exclusively to (4-butoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone, with the IUPAC-compliant systematic name 6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyrimidin-4-amine [1]. This unambiguous registry facilitates precise procurement, inventory management, and cross-referencing across supplier catalogs and scientific literature. By contrast, several structurally related analogs in this chemotype are listed by multiple vendors under inconsistent naming conventions (e.g., varying between methanone-based and amine-based nomenclature), creating ambiguity in compound identity verification . Furthermore, the binding affinity data for 1421475-44-6 is directly linked to its CAS registry in the BindingDB database (BDBM194497), establishing a firm identity-activity chain of custody that is not available for most commercially listed analogs in this series [2]. This traceability reduces the risk of receiving an isomer, degradation product, or incorrectly assigned structure — a tangible procurement risk when ordering from vendors that do not cross-reference CAS numbers with published activity data.

CAS registry chemical identity verification procurement specification

Optimal Research and Procurement Application Scenarios for 1421475-44-6 Based on Quantitative Evidence


Species-Selectivity Counter-Screen in Antimalarial HGXPRT Inhibitor Programs

1421475-44-6 is uniquely suited as a human-enzyme-preferring control compound in Plasmodium falciparum HGXPRT inhibitor discovery campaigns. Its documented 6.7-fold selectivity for human HGPRT (Ki = 600 nM) over Pf HGXPRT (Ki = 4,000 nM) and 13.3-fold selectivity over Pv HGPRT (Ki = 8,000 nM) [1] provides a quantitative benchmark for assessing the species-selectivity profile of novel inhibitor candidates. Unlike pan-active transition-state analogue inhibitors (e.g., acyclic immucillin phosphonates with sub-micromolar potency against Pf HGXPRT [2]), this compound establishes a baseline for human-preferring chemotypes, enabling researchers to triage lead series that inadvertently favor the human enzyme — a critical selectivity filter in antimalarial drug development.

HGPRT-Mediated Purine Salvage Pathway Probing in Human Cell Lines

With a Ki of 600 nM against human HGPRT [1], 1421475-44-6 provides a moderate-affinity chemical probe for dissecting the role of HGPRT in human purine salvage metabolism. The compound's intermediate potency (neither maximally potent at 100 nM like compound 9, nor inactive at >200,000 nM like compound 3 [2]) allows for dose-dependent modulation of HGPRT activity without complete pathway shutdown, which is advantageous for studying compensatory purine biosynthesis mechanisms. The ether-stable butoxy substituent [3] ensures compound integrity during extended cell culture incubations, reducing the confound of degradation-related activity loss.

Structure-Activity Relationship (SAR) Expansion Starting Point for 4-Substituted Benzoyl-Piperazine HG(X)PRT Inhibitors

1421475-44-6 represents a well-characterized anchor point within the US 9200020 patent SAR landscape. Its 4-butoxyphenyl substituent yields a Ki of 600 nM against human HGPRT, positioning it between the inactive 4-substituted analogs (Ki > 200,000 nM) and the highly potent analogs (Ki = 100 nM) [2]. The convergent amide coupling synthetic strategy enables modular variation of the 4-substituted benzoic acid component, allowing researchers to systematically explore substituent effects on HG(X)PRT affinity and species selectivity while maintaining the validated pyridin-2-ylamino-pyrimidine-piperazine core [4]. The unambiguous CAS registry and BindingDB cross-reference ensure that SAR data generated from this specific compound can be reliably compared across studies.

Procurement Specification for Reproducible HG(X)PRT Biochemical Assay Development

For laboratories establishing or validating HGPRT/HGXPRT spectrophotometric inhibition assays (25 °C, 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4, per the Keough et al. protocol [1]), 1421475-44-6 provides a procurement-defined positive control with documented expected Ki values (human: 600 nM; Pf: 4,000 nM; Pv: 8,000 nM). These values can serve as inter-laboratory assay calibration standards. The compound's unique CAS registry [5] ensures that different laboratories procure the identical chemical entity, supporting cross-study reproducibility — a documented challenge in biochemical assay development where subtle structural variations between nominally similar compounds can produce divergent results.

Quote Request

Request a Quote for (4-Butoxyphenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.